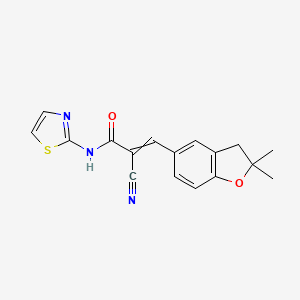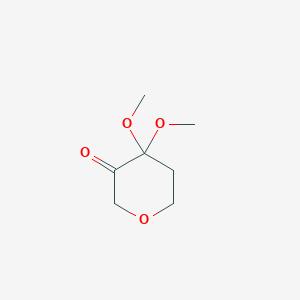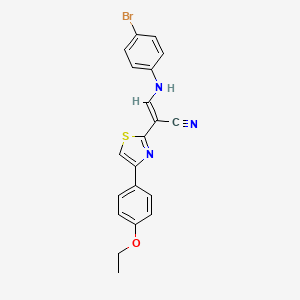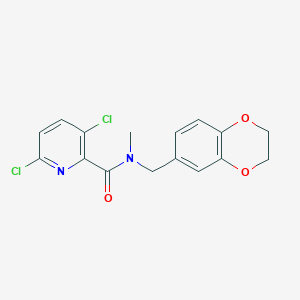![molecular formula C19H21N5O5 B2841832 2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-59-1](/img/structure/B2841832.png)
2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis
A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic activities. These compounds, including pyrimidine and triazine derivatives, show significant potential in pharmacological research due to their COX-1/COX-2 inhibitory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidiabetic Activity
Another study investigated the secondary metabolites of the endophytic fungus Talaromyces purpurogenus, identifying compounds with moderate inhibitory activity toward xanthine oxidase, an enzyme target for antidiabetic drugs (Zhao, Liu, Sun, & Liu, 2020).
Catalytic Applications in Heterocyclic Synthesis
Research on 1-(carboxymethyl)pyridinium iodide highlighted its use as a catalyst for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showcasing an efficient method for creating heterocyclic systems with potential biological activities (Moosavi‐Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).
Antimicrobial Agents
A study on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrated their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, offering a promising avenue for developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Fluorescence Binding Studies
The synthesis of p-hydroxycinnamic acid derivatives and their binding interactions with bovine serum albumin (BSA) were explored to understand the molecular basis of fluorescence quenching and binding mechanisms. This research contributes to the fields of biochemistry and molecular diagnostics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
properties
IUPAC Name |
2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-11-8-22(12-5-4-6-13(7-12)29-3)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMXJJFDKQSXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)




![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)
![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)




![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)